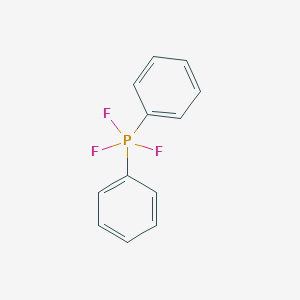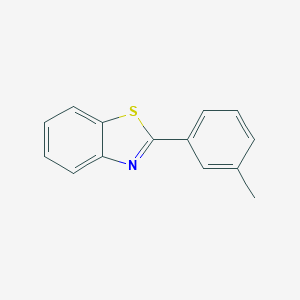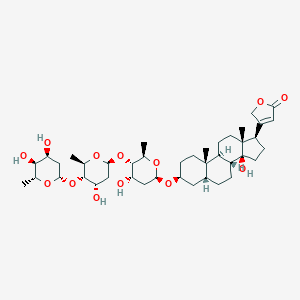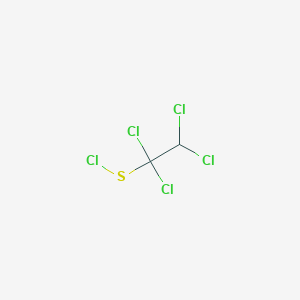
1,1,2,2-Tetrachloroethanesulfenyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetrachloroethanesulfenyl chloride is a chemical compound with the molecular formula C2HCl5S and a molecular weight of 234.359 g/mol . It is an organosulfur compound characterized by the presence of both chlorine and sulfur atoms. This compound is primarily used in organic synthesis and various industrial applications.
Preparation Methods
1,1,2,2-Tetrachloroethanesulfenyl chloride can be synthesized through the reaction of trichloroethylene with sulfur dichloride . The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
[ \text{C}_2\text{HCl}_3 + \text{SCl}_2 \rightarrow \text{C}_2\text{HCl}_5\text{S} ]
Industrial production methods often involve the use of catalysts to enhance the reaction rate and yield. The process requires careful monitoring of temperature and pressure to maintain optimal conditions for the reaction.
Chemical Reactions Analysis
1,1,2,2-Tetrachloroethanesulfenyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide and potassium iodide.
Oxidation Reactions: It can be oxidized to form sulfoxides and sulfones. Oxidizing agents such as hydrogen peroxide or potassium permanganate are typically used.
Reduction Reactions: Reduction of 1,1,2,2-tetrachloroethylsulfenyl chloride can lead to the formation of thiols and other reduced sulfur compounds. Reducing agents like lithium aluminum hydride are commonly employed.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,2,2-Tetrachloroethanesulfenyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organosulfur compounds. Its reactivity makes it valuable in the development of new chemical reactions and pathways.
Biology: Research in biology often utilizes this compound to study the effects of organosulfur compounds on biological systems. It can be used to investigate enzyme inhibition and other biochemical processes.
Medicine: In medicinal chemistry, 1,1,2,2-tetrachloroethylsulfenyl chloride is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of drugs with antimicrobial or anticancer activity.
Industry: Industrial applications include its use as a reagent in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1,1,2,2-tetrachloroethylsulfenyl chloride exerts its effects involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues. This interaction disrupts normal enzyme function and can lead to various biochemical effects. The pathways involved in its mechanism of action are often studied to understand its potential therapeutic and toxicological properties.
Comparison with Similar Compounds
1,1,2,2-Tetrachloroethanesulfenyl chloride can be compared with other similar compounds, such as:
1,1,2,2-Tetrachloroethane: This compound is structurally similar but lacks the sulfur atom.
1,2-Dichloro-1,1,2-trifluoroethane: Another related compound, which contains fluorine atoms instead of sulfur.
The uniqueness of 1,1,2,2-tetrachloroethylsulfenyl chloride lies in its combination of chlorine and sulfur atoms, which imparts specific reactivity and applications not found in its analogs.
Properties
CAS No. |
1185-09-7 |
|---|---|
Molecular Formula |
C2HCl5S |
Molecular Weight |
234.4 g/mol |
IUPAC Name |
1,1,2,2-tetrachloroethyl thiohypochlorite |
InChI |
InChI=1S/C2HCl5S/c3-1(4)2(5,6)8-7/h1H |
InChI Key |
LCVOCDOSGJHZFH-UHFFFAOYSA-N |
SMILES |
C(C(SCl)(Cl)Cl)(Cl)Cl |
Canonical SMILES |
C(C(SCl)(Cl)Cl)(Cl)Cl |
Key on ui other cas no. |
1185-09-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


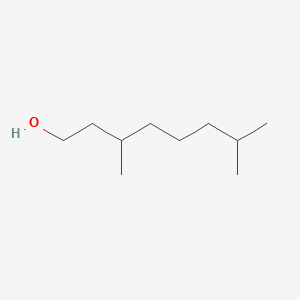

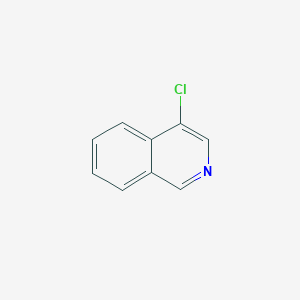
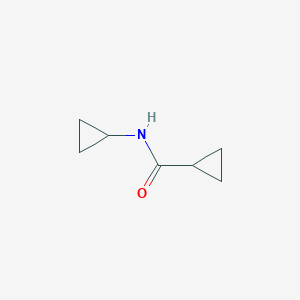
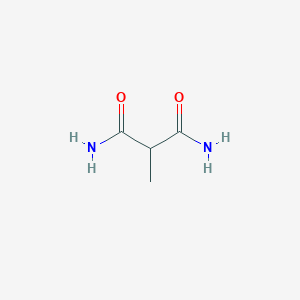
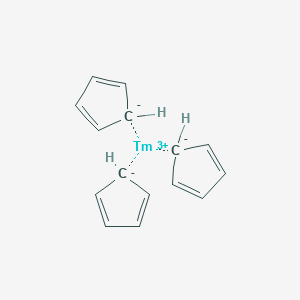


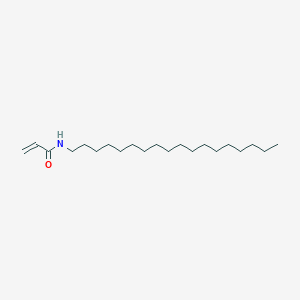
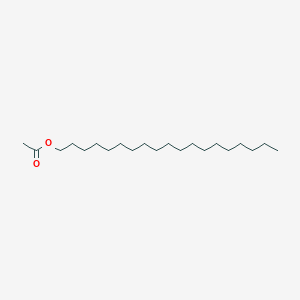
![2-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B75457.png)
